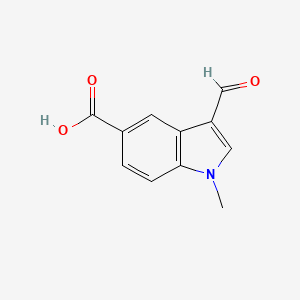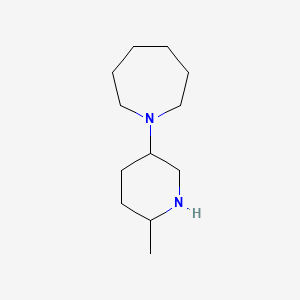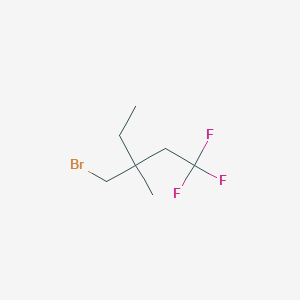
(2-Amino-3-methylpentyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H18N2. It belongs to the class of amines and features both primary and tertiary amine functional groups. The compound’s structure consists of a linear alkyl chain with an amino group (NH2) and two methyl groups (CH3) attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for preparing “(2-Amino-3-methylpentyl)dimethylamine.” One common method involves the reductive amination of 2-methylpentan-2-one (also known as methyl isobutyl ketone) with dimethylamine. The reaction proceeds as follows:
2-Methylpentan-2-one+Dimethylamine→this compound
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes using suitable catalysts and optimized reaction conditions. These methods ensure efficient conversion and yield of the target compound.
Analyse Chemischer Reaktionen
Reactivity: “(2-Amino-3-methylpentyl)dimethylamine” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding amine oxide.
Reduction: Reduction of the compound yields secondary amines or even alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Reagents include reducing agents (e.g., sodium borohydride) and acid catalysts (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides or other electrophiles.
- In reductive amination, the major product is “this compound.”
- Oxidation yields the corresponding amine oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of other amines and heterocyclic compounds.
- Potential pharmaceutical applications due to its amine functionality.
- Investigated as a ligand for metal complexes in coordination chemistry.
- Used in the production of specialty chemicals and surfactants.
Wirkmechanismus
The exact mechanism by which “(2-Amino-3-methylpentyl)dimethylamine” exerts its effects depends on its specific application. In biological systems, it may interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
“(2-Amino-3-methylpentyl)dimethylamine” shares structural similarities with other linear amines, such as 2-methylpentylamine and 3-methylpentylamine. its unique combination of primary and tertiary amine groups sets it apart.
Eigenschaften
Molekularformel |
C8H20N2 |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
YIAXVAOPTYKGNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
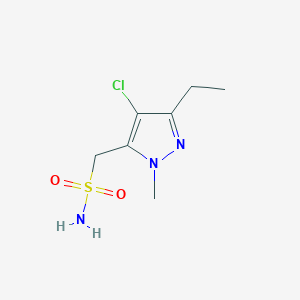
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
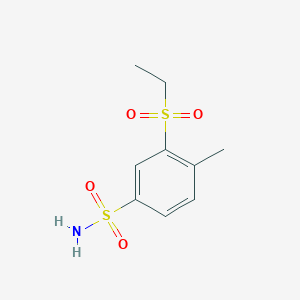

![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
